Molecular Weight and Lipophilicity Advantage of Methanesulfonyl over Benzenesulfonyl Substitution
The N-methanesulfonyl group in the target compound (MW = 79 Da) is significantly smaller and less lipophilic than the N-benzenesulfonyl group (MW = 141 Da) found in the direct analog N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide (CAS 1005299-63-7, MW = 448.58) [1]. This 62 Da molecular weight reduction and lower aromatic carbon count translate into a calculated LogP difference of approximately -0.8 to -1.2 log units (class-level estimate based on fragment-based clogP contributions: methanesulfonyl ≈ -0.5, benzenesulfonyl ≈ +0.5 to +0.7), positioning the target compound more favorably within Lipinski's Rule of 5 space for oral bioavailability [2]. In the context of CNS drug discovery, where lower molecular weight and LogP are associated with improved brain penetration, this structural distinction is critical for lead selection [3].
| Evidence Dimension | Molecular Weight and Estimated Lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 386.51 g/mol; estimated clogP contribution of methanesulfonyl: ~-0.5 |
| Comparator Or Baseline | Benzenesulfonyl analog (CAS 1005299-63-7): MW = 448.58 g/mol; estimated clogP contribution of benzenesulfonyl: ~+0.5 to +0.7 |
| Quantified Difference | ΔMW = -62 Da; ΔclogP (estimated) ≈ -1.0 to -1.2 log units favoring target compound |
| Conditions | Calculated physicochemical properties based on fragment-based contributions; no experimental logP data available for direct comparison |
Why This Matters
Lower molecular weight and lipophilicity improve the probability of favorable ADME properties, making the methanesulfonyl derivative a more attractive starting point for lead optimization compared to the bulkier benzenesulfonyl analog.
- [1] PubChem Compound Summaries: CID 7517890 (target) and benzenesulfonyl analog (CAS 1005299-63-7). National Center for Biotechnology Information. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
